4,4'-({4-[(4-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)({4-[(4-METHYLPHENYL)METHOXY]PHENYL})METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)({4-[(4-METHYLPHENYL)METHOXY]PHENYL})METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. One common method includes the condensation of β-naphthol, aldehyde, and 1H-pyrazol-5(4H)-one using ammonium acetate as a catalyst in ethanol . This method is efficient and environmentally friendly, producing high yields under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The phenyl groups can be reduced to form cyclohexyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)({4-[(4-METHYLPHENYL)METHOXY]PHENYL})METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and inhibit essential enzymes in microbial cells . The hydroxyl and phenyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL
- 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)({4-[(4-METHYLPHENYL)METHOXY]PHENYL})METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL lies in its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C35H32N4O3 |
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Molecular Weight |
556.7 g/mol |
IUPAC Name |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-[4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C35H32N4O3/c1-23-14-16-26(17-15-23)22-42-30-20-18-27(19-21-30)33(31-24(2)36-38(34(31)40)28-10-6-4-7-11-28)32-25(3)37-39(35(32)41)29-12-8-5-9-13-29/h4-21,33,36-37H,22H2,1-3H3 |
InChI Key |
OXGNHQFIRPONHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=C(NN(C3=O)C4=CC=CC=C4)C)C5=C(NN(C5=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
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